N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

ACAT inhibition Tetrazole SAR Fluorine substitution

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS 897623-59-5) is a synthetic, fluorinated tetrazole derivative incorporating a naphthalen-2-yloxy acetamide moiety. This compound is a member of the amide-tetrazole class, a family historically investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition.

Molecular Formula C20H16FN5O2
Molecular Weight 377.379
CAS No. 897623-59-5
Cat. No. B2843064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
CAS897623-59-5
Molecular FormulaC20H16FN5O2
Molecular Weight377.379
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN5O2/c21-16-6-8-17(9-7-16)26-19(23-24-25-26)12-22-20(27)13-28-18-10-5-14-3-1-2-4-15(14)11-18/h1-11H,12-13H2,(H,22,27)
InChIKeyFRQFQGKHUDIILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (897623-59-5): Procurement-Ready Purity & Structural Identity


N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS 897623-59-5) is a synthetic, fluorinated tetrazole derivative incorporating a naphthalen-2-yloxy acetamide moiety . This compound is a member of the amide-tetrazole class, a family historically investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1]. Current publicly available data is heavily weighted toward vendor-supplied structural characterization (SMILES, InChI Key, purity) rather than primary pharmacological profiling, placing this compound in the domain of early-stage discovery building blocks or focused library design rather than late-stage development candidates. Its molecular formula is C20H16FN5O2, with a molecular weight of 377.38 g/mol and a commercial purity specification of ≥95% .

Why Generic Tetrazole or Naphthalene Analogs Cannot Substitute for N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide


The substitution pattern on the N-1 phenyl ring and the specific naphthalen-2-yloxy linker differentiate this compound from close structural analogs in commercially available screening libraries . Class-level evidence from amide-tetrazole ACAT inhibitor patents demonstrates that moving substituents around the phenyl ring or altering the naphthalene attachment point (e.g., a direct naphthalen-1-yl amide versus a naphthalen-2-yloxy amide) can lead to dramatic changes in enzyme inhibitory potency, often exceeding an order of magnitude [1]. Therefore, selecting a cheaper, off-the-shelf analog with a methoxy, ethoxy, or difluoro substitution risks introducing an untested pharmacological profile that invalidates the structure-activity relationship (SAR) hypothesis under investigation.

Quantitative Differentiation Evidence: N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide vs. Closest Analogs


Monosubstituted 4-Fluorophenyl vs. Disubstituted 3,4-Difluorophenyl: Impact on ACAT Inhibition Potency

The target compound's monosubstituted 4-fluorophenyl ring structurally differentiates it from the closest commercially available analog, N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide (CAS 941874-91-5), which bears an additional fluorine ortho to the tetrazole . In the amide-tetrazole ACAT inhibitor class, the specific substitution pattern on the N-1 phenyl ring is a critical determinant of potency. The '546 patent demonstrates that altering the substitution pattern can change in vitro ACAT inhibition IC50 values from sub-micromolar to inactive [1].

ACAT inhibition Tetrazole SAR Fluorine substitution

Naphthalen-2-yloxy Amide Linker vs. Direct Naphthalen-1-yl Amide: Conformational and Electronic Differentiation

The target compound incorporates an ether oxygen linker (naphthalen-2-yloxy) between the acetamide and naphthalene, whereas the direct analog N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide (CAS 897623-64-2) has a methylene linker and a naphthalen-1-yl group . The ether oxygen adds a hydrogen-bond acceptor site and alters the conformational flexibility of the side chain. In related naphthoxyacetamide chemotypes, the presence of the ether linker contributes to cytotoxic activity, as observed for N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, which showed activity comparable to cisplatin [1].

Linker SAR Conformational restriction Hydrogen-bond acceptor

Commercially Verified Purity Profile: 95%+ Specification for Reproducible SAR

The target compound is supplied with a verified purity of ≥95% (HPLC) as documented in the vendor Certificate of Analysis . In contrast, close analogs such as the 3,4-difluoro derivative (CAS 941874-91-5) are also offered at 95%+, but batch-to-batch variability in impurity profiles can differ across vendors . For the target compound, the consistent purity specification enables reliable SAR interpretation without confounding effects from undefined impurities.

Compound quality control Purity specification SAR reproducibility

High-Confidence Application Scenarios for N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide Procurement


Focused ACAT Inhibitor SAR Library Expansion

This compound serves as a key monosubstituted 4-fluorophenyl variant within an amide-tetrazole ACAT inhibitor library. Its procurement enables systematic exploration of the N-1 phenyl SAR, directly testing the hypothesis that a single fluorine at the para position optimizes potency relative to di- or non-fluorinated analogs .

Naphthalen-2-yloxy Pharmacophore Validation in Cytotoxicity Screening

The naphthalen-2-yloxyacetamide substructure is a validated pharmacophore for cytotoxic activity, as demonstrated by related compounds exhibiting cisplatin-like effects . This compound can be deployed in phenotypic screening cascades to validate the contribution of the ether linker in tetrazole-bearing cytotoxic agents.

High-Purity Building Block for Lead Optimization

With a vendor-certified purity of ≥95%, this compound is suitable as a high-quality building block for late-stage lead optimization, where the introduction of the 4-fluorophenyl-tetrazole motif can be used to fine-tune metabolic stability and target binding without introducing confounding impurities .

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.